Amfonelic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuropharmacological Studies

Summary of Application: Amfonelic acid has been extensively studied for its neuropharmacological properties.

Methods of Application: In studies, it proved to be a potent and highly selective dopamine reuptake inhibitor (DRI) in rat brain preparations.

Results or Outcomes: A study found a moderately long half-life of approximately 12 hours and a dopaminergic potency approximately 50 fold that of methylphenidate in rat brain preparations.

Memory and Cognitive Functions

Summary of Application: Amfonelic acid has been investigated for its effects on memory and cognition.

Psychopharmacology and Antipsychotics Evaluation

Summary of Application: Amfonelic acid is known to enhance the effects of haloperidol, trifluoperazine and spiperone.

Drug Interaction Studies

Summary of Application: Amfonelic acid has been used in studies to understand drug interactions.

Understanding Dopamine Uptake and Neurotoxicity

Summary of Application: Amfonelic acid has been used in research to understand dopamine uptake and neurotoxicity.

Tyramine and Dopamine Studies

Summary of Application: Amfonelic acid has been used in studies to understand the effects on p-tyramine, m-tyramine, dopamine, and homovanillic acid in the mouse striatum.

Methods of Application: The administration of 2.5 -25 mg/kg of amfonelic acid produced a reduction in p-tyramine that lasted at least 8 hours.

Results or Outcomes: The levels of homovanillic acid were increased within 4 hours after amfonelic acid administration.

Neuroprotective Studies

Antibiotic Research

Summary of Application: Amfonelic acid was discovered in the course of antibiotic research.

Dopamine Pathways and Reward System Studies

Summary of Application: Amfonelic acid is a widely used pharmacological tool for the study of the brain’s reward system, dopamine pathways, and the dopamine transporter.

Self-Administration Studies in Rats

Summary of Application: Rats are shown to self-administer amfonelic acid in a dose-dependent manner.

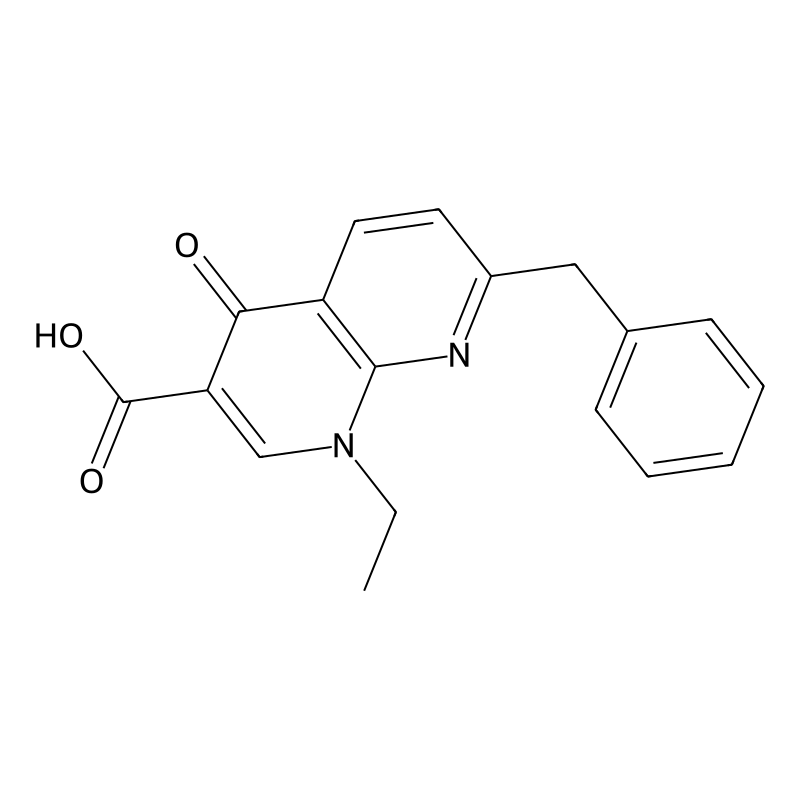

Amfonelic acid is a chemical compound classified as a research chemical and a dopaminergic stimulant, with the chemical formula C₁₈H₁₆N₂O₃ and a molar mass of approximately 308.34 g/mol. It is known for its stimulant properties, which were discovered during research on the antibiotic nalidixic acid at Sterling-Winthrop. Amfonelic acid exhibits both stimulant and antibiotic properties, although its clinical use has been limited due to adverse effects observed in trials, particularly exacerbating psychotic symptoms in patients with schizophrenia and undesirable stimulant effects in geriatric patients .

Amfonelic acid acts primarily as a dopamine reuptake inhibitor (DRI) []. DRIs prevent the reabsorption of dopamine by neurons, leading to increased dopamine levels in the synapse. This mechanism is similar to well-known stimulants like cocaine and methylphenidate, but with a potentially different pharmacological profile [].

Additionally, amfonelic acid has shown neuroprotective properties against methamphetamine-induced damage to dopamine neurons, suggesting a potential role in treating neurodegenerative diseases [].

- Toxicity: Data on Amfonelic acid’s toxicity in humans is limited. Animal studies suggest potential for stimulant-like side effects at high doses [].

- Flammability: No specific data available, but the presence of aromatic rings suggests potential flammability.

- Reactivity: Limited information exists, but the presence of a carboxylic acid group suggests reactivity with bases.

Amfonelic acid primarily functions as a dopamine reuptake inhibitor, demonstrating potent activity in this regard. In vitro studies indicate that it selectively inhibits the uptake of dopamine without significantly affecting norepinephrine levels . The compound's mechanism involves interference with the dopamine transporter, which is crucial for dopamine signaling in the brain. Additionally, amfonelic acid has been shown to have some interaction with other neurotransmitter systems, although it lacks direct serotonin activity .

The synthesis of amfonelic acid can be achieved through various chemical pathways. One notable method involves the reaction of 2-(phenylamino)ethanol with unsaturated ketones to produce N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines, which are further processed to yield amfonelic acid derivatives . The synthesis typically requires careful control of reaction conditions to ensure yield and purity.

Amfonelic acid is primarily utilized in scientific research rather than clinical applications. Its properties make it a valuable tool for studying the brain's reward system and dopamine pathways. Researchers have employed it to investigate the mechanisms underlying dopaminergic signaling and its implications for conditions such as addiction and schizophrenia . Despite its limited clinical use due to safety concerns, amfonelic acid remains relevant in pharmacological studies.

Interaction studies involving amfonelic acid have revealed its capacity to enhance the effects of certain antipsychotic medications, such as haloperidol and trifluoperazine . Additionally, it has been shown to influence the neurochemical environment following methamphetamine exposure, indicating potential interactions with other stimulants and their neurotoxic effects . These findings underscore the importance of understanding how amfonelic acid interacts with various neurotransmitter systems.

Amfonelic acid shares structural and functional similarities with several other compounds, particularly within the class of quinolones and dopaminergic agents. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Main Activity | Unique Features |

|---|---|---|---|

| Nalidixic Acid | Quinolone | Antibiotic | First synthetic antibiotic in the quinolone class |

| Oxolinic Acid | Quinolone | Antibiotic | Used primarily against Gram-negative bacteria |

| Pipemidic Acid | Quinolone | Antibiotic | Effective against urinary tract infections |

| Methylphenidate | Phenidate derivative | Dopamine reuptake inhibitor | Commonly prescribed for attention deficit disorders |

| Dextroamphetamine | Amphetamine derivative | Stimulant | Widely used for ADHD treatment |

Amfonelic acid's unique combination of stimulant properties and limited antibiotic activity distinguishes it from these compounds. Its specific action as a selective dopamine reuptake inhibitor also sets it apart from traditional antibiotics and other stimulants like methylphenidate and dextroamphetamine .

The synthetic methodology for amfonelic acid is intrinsically linked to the historical development of nalidixic acid derivatives and naphthyridine chemistry. The discovery of quinolones began with the isolation of nalidixic acid in the early 1960s, which emerged as a byproduct during chloroquine synthesis at Sterling Drug Company [1]. Nalidixic acid, technically classified as a 1,8-naphthyridone rather than a true quinolone due to its bicyclic structure containing two nitrogen atoms, represented the prototypical member of this antimicrobial class [2] [3].

The initial synthetic approach to nalidixic acid derivatives followed the Gould-Jacobs methodology, involving condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization at 250°C in diphenyl ether to yield the characteristic 1,8-naphthyridine-3-carboxylic acid core [4]. This classical approach, while providing access to the basic naphthyridine framework, suffered from harsh reaction conditions and limited functional group tolerance.

Amfonelic acid emerged from this historical context as a 7-benzyl derivative of nalidixic acid, discovered incidentally during Sterling-Winthrop research on antibiotic development [5]. The compound represents a significant structural modification wherein the 7-methyl group of nalidixic acid is replaced with a benzyl substituent, fundamentally altering its pharmacological profile from purely antibacterial to dopaminergic stimulant activity [6].

Early synthetic routes to amfonelic acid and related benzyl-substituted naphthyridines relied heavily on modifications of established quinolone synthetic methodologies. The Skraup reaction, traditionally employed for quinoline synthesis, was adapted for naphthyridine preparation using 3-aminopyridine derivatives and glycerol or related aldol condensation partners [7] [8]. However, these classical approaches proved inefficient for naphthyridine synthesis due to the reduced electron density of the pyridine ring compared to aniline substrates, resulting in poor cyclization efficiency and low yields [4].

The Friedlander condensation emerged as a more versatile approach, involving acid- or base-catalyzed condensation between 2-aminonicotinaldehyde and carbonyl compounds containing reactive α-methylene groups [9] [10]. This methodology provided improved access to diversely substituted naphthyridines and became a cornerstone for developing practical synthetic routes to amfonelic acid derivatives.

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield | Limitations |

|---|---|---|---|---|

| Gould-Jacobs | 6-substituted-2-aminopyridine + EMME | 250°C, diphenyl ether | 30-50% | Harsh conditions, limited scope |

| Skraup Reaction | 3-aminopyridine + glycerol | H₂SO₄, oxidizing agent | 25-40% | Low efficiency for naphthyridines |

| Friedlander Condensation | 2-aminonicotinaldehyde + active methylene | Acid/base catalysis | 40-70% | Substrate scope limitations |

Contemporary Synthesis Strategies (Catalytic Approaches, Green Chemistry Modifications)

Contemporary synthetic approaches to amfonelic acid have embraced catalytic methodologies and green chemistry principles to address the limitations of classical synthetic routes. The most significant advancement in recent years has been the development of efficient, environmentally sustainable protocols that operate under mild conditions while maintaining high yields and broad functional group compatibility [11].

A groundbreaking contribution to contemporary amfonelic acid synthesis was reported by Wang and colleagues, who developed the first practical synthesis starting from readily available nicotinic acid derivatives [11]. This approach represents a paradigm shift from traditional naphthyridine synthetic methodologies by utilizing optimized catalytic processes for each key transformation step. The protocol demonstrates exceptional efficiency through careful optimization of reaction parameters, including temperature control, solvent selection, and catalyst loading.

The integration of ionic liquid catalysis has emerged as a particularly promising green chemistry modification for naphthyridine synthesis. Choline hydroxide-catalyzed Friedlander condensation in aqueous media represents a significant advancement in sustainable synthesis [12] [10]. This methodology operates under metal-free conditions using a biocompatible ionic liquid catalyst, eliminating the need for organic solvents and expensive metal catalysts traditionally required for naphthyridine formation.

| Green Chemistry Feature | Traditional Approach | Contemporary Modification | Environmental Benefit |

|---|---|---|---|

| Solvent System | Diphenyl ether, organic solvents | Water-based reactions | Reduced VOC emissions |

| Catalyst Type | Metal catalysts, strong acids | Ionic liquids, organocatalysts | Biocompatibility, recyclability |

| Reaction Temperature | 250°C+ | Room temperature to 120°C | Energy efficiency |

| Workup Procedure | Chromatographic purification | Precipitation/crystallization | Waste reduction |

Catalytic approaches have also addressed the challenge of regioselective benzyl group installation. Contemporary methods employ transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura couplings, to introduce the characteristic 7-benzyl substituent of amfonelic acid [13]. These protocols offer superior functional group tolerance and predictable regioselectivity compared to classical electrophilic aromatic substitution methods.

The development of flow chemistry applications for naphthyridine synthesis represents another significant contemporary advancement. Continuous flow reactors enable precise temperature and residence time control, leading to improved yields and reduced formation of regioisomeric byproducts. This technology is particularly valuable for the thermal cyclization steps required in naphthyridine formation, where traditional batch processes often suffer from temperature gradients and hotspot formation.

Computational approaches have also revolutionized contemporary synthesis planning for amfonelic acid. Density functional theory calculations and machine learning algorithms now guide reaction design by predicting optimal conditions, identifying potential side reactions, and optimizing catalyst selection [12]. These tools have proven particularly valuable for understanding the role of hydrogen bonding in ionic liquid-catalyzed transformations and for designing more efficient synthetic routes.

Critical Analysis of Reaction Mechanisms (Cyclization, Functional Group Interconversions)

The synthesis of amfonelic acid involves several critical mechanistic transformations, with cyclization reactions and functional group interconversions representing the most challenging aspects of the synthetic sequence. Understanding these mechanisms is essential for optimizing reaction conditions and developing more efficient synthetic protocols [14] [11].

Cyclization Mechanisms

The formation of the characteristic 1,8-naphthyridine core of amfonelic acid proceeds through distinct cyclization pathways depending on the synthetic approach employed. In the contemporary synthesis developed by Wang and colleagues, the key cyclization involves an annulation reaction between appropriately substituted pyridine derivatives and dimethylformamide dimethylacetal (DMF-DMA) [14].

The proposed mechanism for DMF-DMA-mediated annulation begins with nucleophilic attack of the activated methylene group on the electrophilic carbon of DMF-DMA, forming a vinylogous carbamate intermediate [15] [16]. This intermediate undergoes subsequent cyclization through intramolecular nucleophilic attack of the pyridine nitrogen on the activated double bond, followed by elimination of dimethylamine to afford the cyclized product.

Step 1: Nucleophilic AttackR-CH₂-CO-R' + (CH₃)₂N-CH(OCH₃)₂ → R-CH=C(CO-R')-N(CH₃)₂ + CH₃OHStep 2: Cyclization Intramolecular N-attack → Ring closureStep 3: EliminationLoss of (CH₃)₂NH → AromatizationThe cyclization process is highly dependent on the electronic properties of the pyridine ring and the nature of substitution patterns. Electron-withdrawing groups at specific positions facilitate the cyclization by increasing the electrophilicity of the pyridine ring, while electron-donating substituents can impede the process [15].

Functional Group Interconversion Mechanisms

The synthesis of amfonelic acid requires several key functional group transformations, including carboxylic acid formation from ester precursors and benzyl group installation. The carboxylic acid functionality is typically introduced through ester hydrolysis under controlled conditions that preserve the sensitive naphthyridine core [17].

Benzyl group installation represents a particularly challenging transformation due to the potential for multiple substitution sites on the naphthyridine framework. Contemporary approaches employ regioselective methodologies such as directed metalation or transition metal-catalyzed cross-coupling to achieve the desired 7-benzyl substitution pattern [18].

The mechanism of benzyl group installation through palladium-catalyzed cross-coupling involves oxidative addition of the aryl halide precursor to palladium(0), followed by transmetalation with the organometallic benzyl donor and reductive elimination to form the C-C bond [19]. This mechanism provides excellent regioselectivity and functional group tolerance compared to classical Friedel-Crafts alkylation approaches.

| Transformation | Mechanism Type | Key Intermediates | Critical Factors |

|---|---|---|---|

| Naphthyridine Formation | Nucleophilic cyclization | Vinylogous carbamate | Electronic effects, sterics |

| Ester Hydrolysis | Nucleophilic acyl substitution | Tetrahedral intermediate | pH control, temperature |

| Benzyl Installation | Cross-coupling | Pd(0)/Pd(II) cycle | Ligand choice, base |

Stereochemical Considerations

The cyclization reactions involved in amfonelic acid synthesis generally proceed through planar transition states, resulting in minimal stereochemical complexity in the final product. However, the choice of synthetic route can influence the formation of constitutional isomers, particularly regarding the regiochemistry of benzyl substitution and the position of the carboxylic acid functionality [18].

Computational studies have provided detailed insights into the transition state structures and energy barriers associated with these transformations. Density functional theory calculations indicate that the cyclization step typically has activation energies in the range of 15-25 kcal/mol, depending on substitution patterns and reaction conditions [12].

Process Optimization Challenges and Scalability Considerations

The development of practical, scalable synthetic routes to amfonelic acid presents numerous process optimization challenges that must be addressed for successful manufacturing implementation. These challenges encompass aspects of reaction kinetics, product isolation, impurity profiles, and economic feasibility [11] [20].

Reaction Kinetics and Temperature Control

One of the primary optimization challenges in amfonelic acid synthesis involves managing the kinetics of cyclization reactions. The formation of the naphthyridine core typically requires elevated temperatures (120-250°C depending on the specific methodology), which can lead to competing side reactions and thermal decomposition pathways [4] [10]. Process optimization requires careful balancing of reaction temperature, residence time, and catalyst loading to maximize desired product formation while minimizing impurity generation.

Contemporary approaches have addressed these challenges through the implementation of continuous flow reactors, which provide superior heat transfer and precise temperature control compared to traditional batch processes [12]. Flow chemistry enables the use of higher temperatures with shorter residence times, often resulting in improved yields and reduced impurity formation.

| Process Parameter | Batch Process | Flow Process | Optimization Benefit |

|---|---|---|---|

| Temperature Control | ±5-10°C variation | ±1-2°C precision | Reduced side reactions |

| Heat Transfer | Limited by vessel size | Excellent surface/volume ratio | Faster heating/cooling |

| Residence Time | Fixed by batch size | Continuously variable | Kinetic optimization |

| Scalability | Geometric scaling issues | Linear scaling | Predictable scale-up |

Impurity Profile Management

The synthesis of amfonelic acid is particularly susceptible to the formation of regioisomeric impurities due to the multiple potential substitution sites on the naphthyridine framework. Process optimization must address the control of these impurities through careful selection of reaction conditions, reagent stoichiometry, and purification strategies [18].

Common impurities include alternative regioisomers of benzyl substitution, partially cyclized intermediates, and oxidation products formed under aerobic conditions. Contemporary synthetic approaches have addressed these challenges through the use of protecting group strategies, controlled atmospheres, and optimized purification protocols [11].

Scalability and Manufacturing Considerations

The transition from laboratory-scale synthesis to manufacturing-scale production of amfonelic acid presents unique challenges related to equipment limitations, safety considerations, and economic optimization. The high-temperature cyclization reactions traditionally employed in naphthyridine synthesis pose particular challenges for large-scale implementation due to energy requirements and safety considerations [20].

Recent developments in green chemistry approaches, particularly the choline hydroxide-catalyzed aqueous synthesis, have significantly improved the scalability profile by enabling reactions under milder conditions with safer, more environmentally friendly reagents [10]. This methodology has been demonstrated to provide gram-scale yields while maintaining excellent product quality and minimizing waste generation.

Economic optimization of amfonelic acid synthesis requires consideration of raw material costs, energy consumption, waste disposal expenses, and labor requirements. The contemporary synthetic approaches utilizing readily available starting materials and metal-free catalytic systems offer significant economic advantages over traditional methodologies requiring expensive reagents and harsh reaction conditions [11].

Process Analytical Technology Integration

Modern approaches to amfonelic acid synthesis optimization increasingly rely on process analytical technology (PAT) for real-time monitoring and control of reaction parameters. Spectroscopic techniques such as in-line Fourier-transform infrared spectroscopy and ultraviolet-visible spectroscopy enable continuous monitoring of reaction progress and immediate adjustment of process conditions to maintain optimal performance [21].

The integration of PAT with automated control systems enables the implementation of feedback control strategies that can respond to process variations in real-time, maintaining consistent product quality and yield across different production batches. This technology is particularly valuable for the temperature-sensitive cyclization reactions involved in amfonelic acid synthesis.

| PAT Technique | Monitored Parameter | Control Response | Benefit |

|---|---|---|---|

| FT-IR Spectroscopy | Reaction completion | Temperature/time adjustment | Yield optimization |

| UV-Vis Spectroscopy | Impurity formation | Reagent addition rate | Quality control |

| Temperature Monitoring | Heat generation rate | Cooling/heating control | Safety management |

| pH Measurement | Reaction environment | Buffer addition | Selectivity control |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A3 (DAT1) [HSA:6531] [KO:K05036]

Other CAS

Wikipedia

Dates

Presynaptic control of striatal dopamine neurotransmission in adult vesicular monoamine transporter 2 (VMAT2) mutant mice

Jyoti Patel, Katrin A Mooslehner, Pok Man Chan, Piers C Emson, Jonathan A StamfordPMID: 12716422 DOI: 10.1046/j.1471-4159.2003.01732.x

Abstract

The vesicular monoamine transporter 2 (VMAT2) plays a pivotal role in regulating the size of vesicular and cytosolic dopamine (DA) storage pools within the CNS, and can thus influence extracellular DA neurotransmission. Transgenic mice have been generated with a dramatically reduced (by approximately 95%) expression of the VMAT2 gene which, unlike complete knockout lines, survive into adulthood. We compared the pre-synaptic regulation of both impulse-dependent (exocytotic) and carrier-mediated (via reversal of the DA transporter, DAT) DA release in the dorsolateral caudate putamen (CPu) of striatal slices derived from adult homozygous VMAT2 mutant and wild-type mice using fast cyclic voltammetry. Impulse-dependent DA release, evoked by a single electrical pulse, was lower in homozygous (116 nm) than wild-type mice (351 nm) indicating smaller vesicular DA stores, an observation supported by the evanescent effect of amfonelic acid (300 nm) in homozygous mice. Amphetamine (2 microm) increased extracellular DA via DAT reversal in both wild-type (by 459 nm) and VMAT2 mutant (by 168 nm, p < 0.01 vs. wild-type) mice. In both cases, the effect was blocked by the DAT inhibitor GBR12935 (1 microm). Simultaneously, amphetamine decreased impulse-dependent DA release, albeit less in homozygous (by 55%) than in wild-type (by 78%) mice. In wild-types, this decrement was largely reversed by GBR12935 but not by the D2/D3 autoreceptor antagonist (-)sulpiride (1 microm). Conversely, in homozygous VMAT2 mutant mice, it was attenuated by (-)sulpiride but not GBR12935. The D2/D3 receptor agonist quinpirole inhibited impulse-dependent DA release with a lower EC50 value in homozygous mice (12 nm) compared with wild-types (34 nm), indicating the compensatory presence of functionally supersensitive release-regulating autoreceptors. However, analysis of DA reuptake kinetics obtained in the absence and presence of DAT blockade (by cocaine and amfonelic acid) revealed only minor differences in DAT functionality. These results demonstrate that impaired vesicular DA storage constrains extracellular DA levels in the dorsolateral CPu whether induced by either impulse-dependent or carrier-mediated mechanisms and that the relative importance of the DAT and terminal autoreceptors as control mechanisms in the actions of amphetamine are reversed in VMAT2 mutant mice.[Effects of methamphetamine on responsiveness to conditioned fear stress]

K TsuchiyaPMID: 10331059 DOI:

Abstract

The present study examined the effect of repeated methamphetamine (MA) pretreatment on conditioned fear stress in male Wistar-King rats. Rats received MA or the vehicle according to the repeated escalating dose schedule (1.25, 2.5, 3.75, 5 mg/kg s.c x2/every other day for a week). After a 5 day drug abstinent period, the rats were exposed to conditioned fear stress (CFS; exposure to an environment paired previously with footshock). Repeated but not single MA pretreatment significantly increased conditioned freezing behavior, suggesting that rats previously exposed to chronic MA are hypersensitive to subsequent stress than control rats. Repeated MA treatment did not decrease basal dopamine concentrations in the brain. Furthermore, repeated co-administration of MK-801 (non-competitive NMDA antagonist), amfonelic acid (dopamine reuptake inhibitor) or fluoxetine (serotonin reuptake inhibitor) with MA did not alter the enhanced freezing behavior. Taken together, it seems that MA-induced hypersensitivity to stress is not due to the neurotoxic effect of MA. While co-administration of SCH23390 (D1/5 antagonist) or raclopride (D2/3 antagonist) had no effect on the MA-induced increase in freezing, co-administration of nemonapride (D2/3/4 antagonist) prevented this increase. These results suggest that MA-induced enhancement of anxiety might be mediated by D4 receptors. The homovanilic acid (HVA) levels in the striatum were elevated by footshock in MA-treated rats but not in saline-treated rats. Furthermore, MA-treated rats showed increased metabolism of dopamine (DA) in the medial prefrontal cortex (mPFC), even when placed in the shock chamber without shocks. The HVA levels in the striatum in MA-treated rats were more elevated by CFS than these in saline-treated rats. These results suggest that the striatum DA system, as well as the mPFC DA system suggested previously, may be associated with emotional hypersensitivity to stress following repeated MA treatment.A comparison of the patterns of striatal Fos-like immunoreactivity induced by various dopamine agonists in rats

D WirtshafterPMID: 10904129 DOI: 10.1016/s0304-3940(00)01269-6

Abstract

In contrast to the highly patchy patterns of Fos-like immunoreactivity seen in the rostral striatum after administration of a number of dopamine agonists, the monoamine uptake blocker cocaine has been reported to produce a relatively homogeneous pattern of gene expression. In the current study we extended these observations by using a quantitative technique to demonstrate that while amphetamine and apomorphine produce patchy striatal Fos expression, the selective dopamine uptake inhibitors amfonelic acid, nomifensine and GBR-12909 all, like cocaine, produce near random patterns of gene expression. These findings suggest that the production of relatively 'non-patchy' patterns of immediate early gene expression may be a general property of dopamine transport inhibitors unrelated to any unique pharmacological properties of cocaine.Amphetamine induces hydroxyl radical formation in the striatum of rats

N K Huang, F J Wan, C J Tseng, C S TungPMID: 9393941 DOI: 10.1016/s0024-3205(97)00924-7

Abstract

Amphetamine-induced hydroxyl radical formation in the striatum of rats was investigated in this study. With the utilization of the microdialysis and HPLC-ECD, the striatal dopamine (DA) release and the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA), derived from the reaction of hydroxyl radicals (.OH) and salicylate in perfusion, were monitored and detected during desipramine and/or amphetamine (AMPH) administration. Our data revealed that after desipramine treatment AMPH injections not only amplified striatal DA release and 2,3-DHBA formation, but also intensified the stereotyped behaviors induced by AMPH. Furthermore, we discovered that alpha-methyl-para-tyrosine (alpha-MT) pretreatment prevented the onset of the above responses. In desipramine-treated rats, the tissue homogenization study demonstrated that a single dose of AMPH produced long-term depletion of striatal DA; this was not seen in saline-treated rats. Moreover, striatal DA depletion could be lessened by pretreatment with mannitol, a .OH scavenger. These results indicate that AMPH-induced striatal .OH formation might be DA-related in desipramine-treated rats, and suggest that .OH formation might be correlated with AMPH-induced neurodegeneration.Modulation of quantal dopamine release by psychostimulants

E N Pothos, D SulzerPMID: 9327878 DOI: 10.1016/s1054-3589(08)60727-9

Abstract

Gestational treatment with cocaine and fluoxetine alters oxytocin receptor number and binding affinity in lactating rat dams

Josephine M Johns, Deborah A Lubin, Cheryl H Walker, Paul Joyner, Christopher Middleton, Vivian Hofler, Matthew McMurrayPMID: 15380831 DOI: 10.1016/j.ijdevneu.2004.03.002

Abstract

Cocaine administered chronically throughout gestation has been correlated with deficits in maternal behavior, increased maternal aggressive behavior and decreased oxytocin levels in rats. In addition to its effects on oxytocin levels, cocaine is a potent serotonergic, dopaminergic and noradrenergic reuptake inhibitor. Alterations in the dopaminergic and serotonergic systems have been suggested as possibly having a role in cocaine-induced maternal aggression. This study was in part, an attempt to understand some of the mechanisms by which cocaine increases postpartum aggression, particularly as they relate to changes in the oxytocin system. Oxytocin receptor number and binding affinity in the medial preoptic area of the hypothalamus, ventral tegmental area, hippocampus and amygdala were determined for lactating rat dams on postpartum day 6 (PPD 6) that were gestationally treated with cocaine, fluoxetine, saline or an amfonelic acid/fluoxetine drug combination. Cocaine and fluoxetine treatment both resulted in a significant up-regulation of oxytocin receptor number and lower receptor affinity in the amygdala of lactating rat dams compared to saline controls and the amfonelic acid/fluoxetine combination treatment group. Cocaine treatment also resulted in a significant down-regulation of oxytocin receptors in the medial preoptic area and both cocaine and fluoxetine treated dams had the highest affinity for oxytocin receptors in this brain region. Results of the present study support previous data indicating that alterations in oxytocinergic and perhaps serotonergic system dynamics in the amygdala may play a role in cocaine-induced postpartum aggression.Effects of dopamine agonists on appetitive and consummatory male sexual behavior in Japanese quail

C Castagna, G F Ball, J BalthazartPMID: 9300599 DOI: 10.1016/s0091-3057(97)00243-8

Abstract

The effects of pharmacological manipulations of dopaminergic transmission on appetitive and consummatory aspects of male sexual behavior were investigated in castrated male Japanese quail treated with exogenous testosterone. Appetitive male sexual behavior was assessed by measuring a learned social proximity response and consummatory behavior was assessed by measuring copulatory behavior per se. The nonselective dopamine receptor agonist, apomorphine, inhibited in a dose-dependent manner both components of male sexual behavior. Two indirect dopamine agonists were also tested. Nomifensine, a dopamine re-uptake inhibitor, decreased appetitive sexual behavior but increased the frequency of mount attempts, a measure of consummatory sexual behavior. Amfonelic acid, a compound that enhances dopaminergic tone by a complex mechanism, increased aspects of both appetitive and consummatory behaviors. These data suggest that, in quail, as in rodents, increases in dopaminergic tone facilitate both appetitive and consummatory aspects of male sexual behavior. Apomorphine may be inhibitory in quail because it acts primarily on D2-like receptors, unlike in rats, where it stimulates sexual behavior and acts primarily on D1-like receptors at low doses but interacts with D2-like receptors at higher doses. This is supported by the observation that stereotyped pecking, a behavior stimulated selectively in quail by D2 agonists, was increased by apomorphine but not by the two indirect agonists. The observed partial dissociation between the effects of these dopaminergic agonists on appetitive and consummatory sexual behaviors suggests that these two components of male sexual behavior may be controlled by the action of dopamine through different neuronal systems.The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat

J M Johns, P W Joyner, M S McMurray, D L Elliott, V E Hofler, C L Middleton, K Knupp, K W Greenhill, L M Lomas, C H WalkerPMID: 15996723 DOI: 10.1016/j.pbb.2005.06.001

Abstract

Studies using dopaminergic and serotonergic agonists or antagonists implicate involvement of these systems in various aspects of early maternal behavior and postpartum aggression towards an intruder in rats, both of which are associated with the presence of oxytocin in specific brain regions. It is unclear however, if or how long-term uptake inhibition of either neurotransmitter system alone or in combination, affects oxytocin system dynamics or maternal behavior/aggression. Pregnant women frequently take drugs (antidepressants, cocaine) that induce long-term reuptake inhibition of dopamine and/or serotonin, thus it is important to understand these effects on behavior and biochemistry. Rat dams were treated throughout gestation with amfonelic acid, fluoxetine, or a combination of both, to investigate effects of reuptake inhibition of dopamine and serotonin systems respectively, on maternal behavior, aggression and oxytocin. The more appetitive aspects of maternal behavior (nesting, licking, touching) and activity were increased by the low dose of amfonelic acid, high dose of fluoxetine, or the high dose combination more than other treatments. Aggression was decreased by amfonelic acid and somewhat increased by fluoxetine. Dopamine uptake inhibition appears to have a strong effect on hippocampal oxytocin levels, while receptor dynamics may be more strongly affected by serotonin uptake inhibition.Central nervous stimulants facilitate sexual behavior in male rats with medial prefrontal cortex lesions

A Agmo, A VillalpandoPMID: 8574668 DOI: 10.1016/0006-8993(95)00853-i

Abstract

Male rats with lesions of the cerebral cortex near the midline in the frontal region destroying most of the cingulate cortex and producing some damage to adjacent frontal areas have very long mount and intromission latencies. Otherwise their sexual behavior is essentially normal. The dopamine releasers amfonelic acid, 0.5 mg/kg, and amphetamine, 1 mg/kg, reduced the mount and intromission latencies in males with such lesions. Caffeine, 30 mg/kg, had similar effects. None of the drugs modified sexual behavior in intact males. It has been suggested that medial prefrontal lesions reduce the animal's reactivity to environmental stimuli, and hence renders the activation of sexual behavior difficult. Present results show that stimulant drugs are capable of compensating for this reduced reactivity. The possible mechanisms behind this effect are discussed. The lesion had also a small but consistent effect on the intromission ratio, suggesting some motor impairment. The effect on intromission ratio was not reduced by the drugs, suggesting that the lesion's motor consequences are mediated by mechanisms different from those controlling behavioral reactivity. The noradrenaline precursor dl-threo-dihydroxyphenylserine, 10 mg/kg, in combination with carbidopa, 50 mg/kg, increased mount and intromission latencies in both intact and lesioned males. Thus, activation of noradrenergic neurotransmission had effects opposite to those found after activation of dopaminergic transmission. Noradrenergic stimulation cannot, therefore, be important for the effects of amphetamine or amfonelic acid.A rat model of distractibility: effects of drugs modifying dopaminergic, noradrenergic and GABAergic neurotransmission

A Agmo, C Belzung, C RodríguezPMID: 9085190 DOI: 10.1007/BF01271291